
3-Cl-AHPC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid, commonly referred to as 3-Cl-AHPC, is an adamantyl-substituted retinoid-related molecule. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines, including human acute myelogenous leukemia cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying retinoid-related chemical reactions and mechanisms.
Biology: It is employed in research on apoptosis and cell signaling pathways, particularly in cancer biology.
作用机制
The mechanism of action of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves:
相似化合物的比较
Similar Compounds
AHP3: Another adamantyl-substituted retinoid-related molecule with similar apoptotic properties.
Trans-Retinoic Acid: A standard retinoid used in cancer therapy, but with different molecular targets and mechanisms.
9-cis-Retinoic Acid: Another retinoid with distinct biological activities and therapeutic applications.
Uniqueness
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid is unique due to its specific structure, which confers potent anti-cancer properties and the ability to induce apoptosis in cancer cells resistant to standard retinoids. Its ability to bind to the small heterodimer partner and activate the NF-κB pathway distinguishes it from other retinoid-related compounds .
属性
分子式 |
C25H25ClO3 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25ClO3/c26-22-10-15(2-6-24(28)29)1-4-20(22)19-3-5-23(27)21(11-19)25-12-16-7-17(13-25)9-18(8-16)14-25/h1-6,10-11,16-18,27H,7-9,12-14H2,(H,28,29)/b6-2+ |
InChI 键 |
ZUIMAMHUQKPCBR-QHHAFSJGSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O |
同义词 |
3-Cl-AHPC 4-(3-(1-adamantyl)-4-hydroxyphenyl)-3-chlorocinnamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


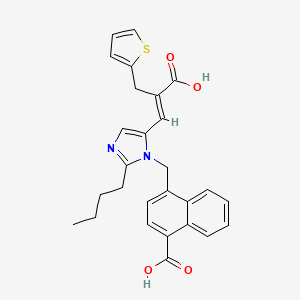

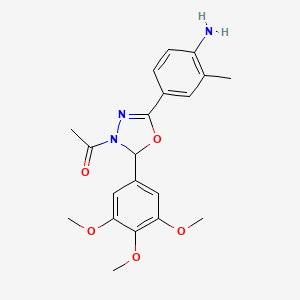
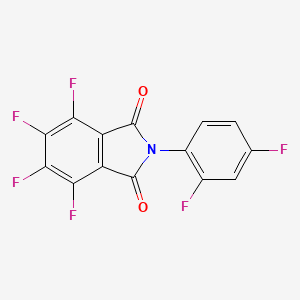
![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)

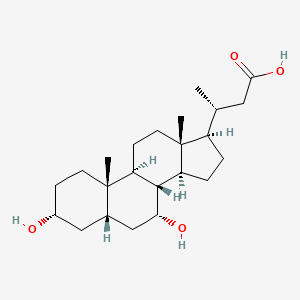
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)



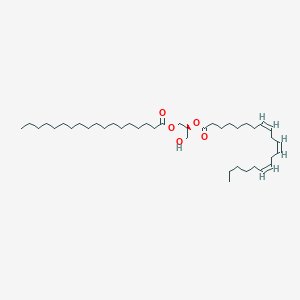

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1244317.png)
